
1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-
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Overview
Description
3,4-Methylenedioxybenzyl chloride or Piperonal chloride , is an organic compound with the molecular formula C8H7ClO2 . It is characterized by a benzene ring fused to a dioxole ring, with chlorine atoms at the 4th and 5th positions. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From Piperonal: Piperonal (3,4-methylenedioxybenzaldehyde) can be converted to 1,3-Benzodioxole, 4-chloro-5-(chloromethyl)- through a series of reactions involving chlorination.
From 1,3-Benzodioxole: Direct chlorination of 1,3-Benzodioxole can yield the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves the chlorination of piperonal under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles can be used for substitution reactions, such as hydroxide ions (OH-) and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of ethers, esters, and amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological systems and pathways.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
3,4-Methylenedioxyphenyl-2-propanone (MDP2P): Similar structure but with a ketone group instead of a chloromethyl group.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Contains a similar methylenedioxyphenyl group but with different functional groups.
Uniqueness: 1,3-Benzodioxole, 4-chloro-5-(chloromethyl)- is unique due to its specific chlorine substitution pattern, which influences its reactivity and applications compared to similar compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) at position 5 is highly electrophilic, making it susceptible to nucleophilic attack.
*Yield inferred from patent data showing reduction of chloromethyl content to <0.5% after hexamine treatment .
Key Observations :
-
Hexamine-mediated substitution proceeds via formation of a hexamethylenetetramine complex, followed by acidic hydrolysis to yield heliotropin .
-
Polar aprotic solvents (e.g., toluene, dichloromethane) enhance nucleophile reactivity.
Electrophilic Aromatic Substitution
The benzodioxole core retains aromatic reactivity, though steric and electronic effects from substituents influence regioselectivity.
Reaction Type | Reagents/Conditions | Products | Yield | References |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, controlled temperature | Nitro derivatives at activated positions | Not reported | |
Halogenation | Cl₂ or Br₂ with Lewis acid catalyst | Di-/trihalogenated benzodioxoles | Not reported |
Mechanistic Insight :
-
Chlorine at position 4 acts as a meta-directing group, while the dioxole ring activates the aromatic system toward electrophilic attack.
Oxidation and Decomposition
Under oxidative conditions, the chloromethyl group may degrade or transform.
Reaction Type | Reagents/Conditions | Products | Hazards | References |
---|---|---|---|---|
Oxidative Decomposition | Strong oxidizers (e.g., KMnO₄, O₃) | CO, CO₂, HCl | Toxic gas release |
Safety Note :
Properties
CAS No. |
99047-03-7 |
---|---|
Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
4-chloro-5-(chloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H6Cl2O2/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-2H,3-4H2 |
InChI Key |
AKKHEGPCNXPPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)CCl)Cl |
Origin of Product |
United States |
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